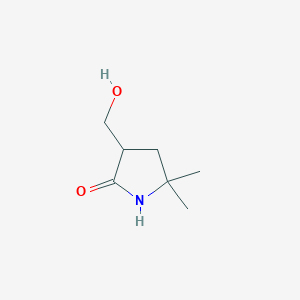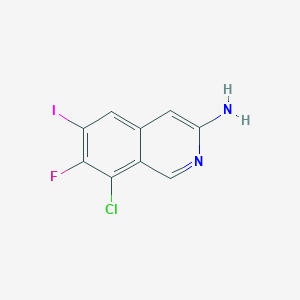
8-Chloro-7-fluoro-6-iodoisoquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-7-fluoro-6-iodoisoquinolin-3-amine is a heterocyclic organic compound with the molecular formula C9H5ClFIN2 and a molecular weight of 322.51 g/mol It is a derivative of isoquinoline, characterized by the presence of chlorine, fluorine, and iodine substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-7-fluoro-6-iodoisoquinolin-3-amine typically involves multi-step procedures starting from commercially available isoquinoline derivatives. One common approach includes:
Halogenation: Introduction of chlorine, fluorine, and iodine atoms onto the isoquinoline ring through electrophilic aromatic substitution reactions.
Amination: Conversion of the halogenated isoquinoline to the amine derivative using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-7-fluoro-6-iodoisoquinolin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be replaced by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
Substitution: Derivatives with different functional groups replacing the halogens.
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Coupling: Biaryl or heteroaryl compounds.
Scientific Research Applications
8-Chloro-7-fluoro-6-iodoisoquinolin-3-amine has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs, particularly in oncology and infectious diseases.
Materials Science: Utilized in the synthesis of novel materials with unique electronic or photophysical properties.
Biological Studies: Employed as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Chemistry: Used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 8-Chloro-7-fluoro-6-iodoisoquinolin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity through halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-7-fluoro-6-bromoisoquinolin-3-amine
- 8-Chloro-7-fluoro-6-iodoquinolin-3-amine
- 8-Chloro-7-fluoro-6-iodoquinolin-4-amine
Uniqueness
8-Chloro-7-fluoro-6-iodoisoquinolin-3-amine is unique due to the specific arrangement of halogen atoms on the isoquinoline ring, which can influence its chemical reactivity and biological activity. The combination of chlorine, fluorine, and iodine provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
8-chloro-7-fluoro-6-iodoisoquinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFIN2/c10-8-5-3-14-7(13)2-4(5)1-6(12)9(8)11/h1-3H,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDSMFWTJZLLTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(N=CC2=C(C(=C1I)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
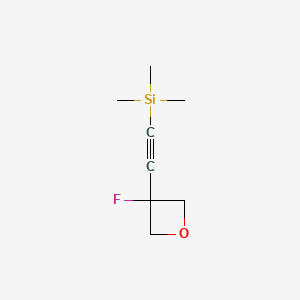

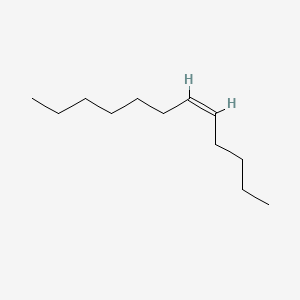
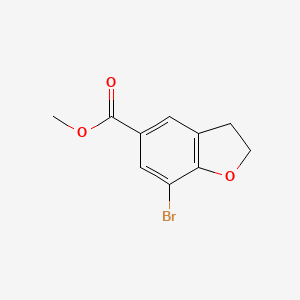
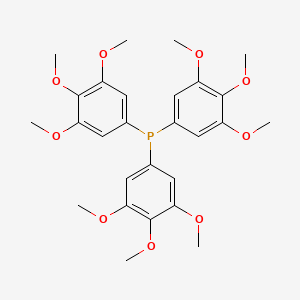
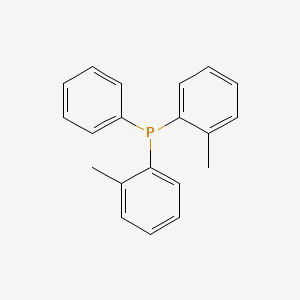
![(S)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B8224191.png)
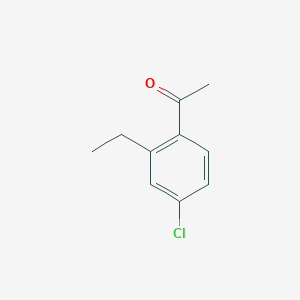
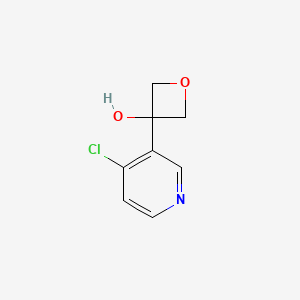
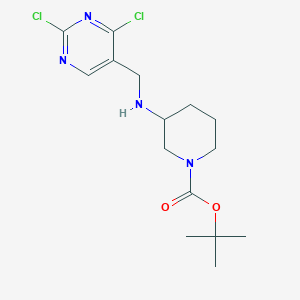
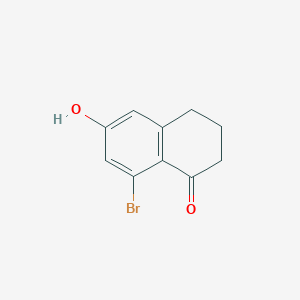
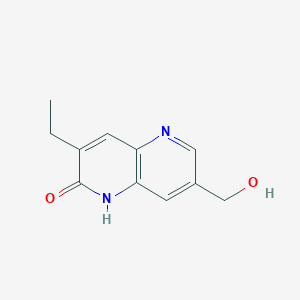
![6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B8224235.png)
